Ethyl 3-(thiophen-2-yl)propanoate
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Overview
Description
Ethyl 3-(thiophen-2-yl)propanoate: is an organic compound belonging to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanoate group through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen Condensation: One common method for synthesizing ethyl 3-(thiophen-2-yl)propanoate involves the Claisen condensation reaction.
Esterification: Another method involves the esterification of 3-(thiophen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 3-(thiophen-2-yl)propanoic acid
Reduction: 3-(thiophen-2-yl)propanol
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
Ethyl 3-(thiophen-2-yl)propanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in the synthesis of pharmaceuticals, it can act as a precursor that undergoes further chemical transformations to produce active drug molecules .
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but contains a furan ring instead of a thiophene ring.
Ethyl 3-(pyridin-2-yl)propanoate: Contains a pyridine ring, offering different electronic properties and reactivity.
Ethyl 3-(benzofuran-2-yl)propanoate: Features a benzofuran ring, which can influence its biological activity and applications.
Uniqueness: Ethyl 3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it valuable in the synthesis of compounds with specific electronic and biological activities.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
ethyl 3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H12O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
ZIGQNBZKDGBLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=CS1 |
Origin of Product |
United States |
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